TBEMA acts as a monomer for the synthesis of functional polymers through polymerization reactions. The tert-butyl amine group (t-Bu) in its structure provides reactivity and allows for the incorporation of specific functionalities into the polymer backbone. Research has explored TBEMA for the development of polymers with properties like:
Cationic character: The presence of the amine group grants the polymer chain a positive charge (cationic) in specific environments. This property finds applications in areas like gene delivery and drug delivery systems [].
pH-responsiveness: The t-Bu group can be cleaved under acidic conditions, leading to the formation of a primary amine group. This makes the resulting polymer pH-responsive, meaning its properties change depending on the surrounding acidity. This characteristic is valuable for controlled drug release applications [].
TBEMA is being investigated for its potential in the development of biomaterials. The combination of its methacrylate functionality (for polymerization) and the amine group (for biocompatibility) makes it an interesting candidate. Studies have explored TBEMA for applications like:
Antimicrobial surfaces: Research suggests that incorporating TBEMA into polymers can impart antimicrobial properties to the resulting material []. This could be beneficial for developing surfaces that resist bacterial growth in medical devices or implants.
Gene delivery: Polymers containing TBEMA have been explored as carriers for delivering genetic material (DNA or RNA) into cells []. The cationic nature of the polymer aids in the interaction with negatively charged DNA, facilitating its delivery into the cells.
2-(Tert-butylamino)ethyl methacrylate is an organic compound with the molecular formula C₁₀H₁₉NO₂. It features a methacrylate group attached to a tert-butylaminoethyl moiety. The compound is known for its stability under normal conditions and is classified as a corrosive liquid . Its structure allows it to participate in various
The compound undergoes typical reactions associated with methacrylates, including:
These reactions are fundamental for its application in creating polymers and other chemical derivatives.
Research indicates that 2-(Tert-butylamino)ethyl methacrylate exhibits antimicrobial properties when incorporated into polymeric materials. For instance, studies have shown that it can enhance the antimicrobial activity of certain polymers through structural optimization . Additionally, its derivatives have been explored for their potential in drug delivery systems due to their biocompatibility and responsiveness to environmental changes .
Several methods exist for synthesizing 2-(Tert-butylamino)ethyl methacrylate:
These methods highlight the compound's versatility and accessibility for industrial production.
2-(Tert-butylamino)ethyl methacrylate finds use in various applications:
Interaction studies have focused on the compound's behavior in biological systems and its compatibility with other materials. For instance:
Several compounds share structural similarities with 2-(Tert-butylamino)ethyl methacrylate. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-(Dimethylamino)ethyl methacrylate | Contains dimethylamino group | Higher water solubility compared to tert-butylamine |
| 2-(Amino)ethyl methacrylate | Simple amino group | Lacks steric hindrance; more reactive |
| N,N-Diethylaminoethyl methacrylate | Diethylamine instead of tert-butylamine | Different steric effects influencing reactivity |
While these compounds share similar functional groups, the presence of the tert-butyl group in 2-(Tert-butylamino)ethyl methacrylate provides unique steric properties that affect its reactivity and application potential.
The International Union of Pure and Applied Chemistry systematic name for this compound is 2-(tert-butylamino)ethyl 2-methylprop-2-enoate [1] [2]. This nomenclature follows the International Union of Pure and Applied Chemistry conventions for naming organic esters, where the ester portion is derived from 2-methylprop-2-enoic acid (methacrylic acid) and the alcohol component is 2-(tert-butylamino)ethanol [5] [6].
The systematic naming convention identifies the compound as an ester of methacrylic acid with the alcohol component being 2-(tert-butylamino)ethanol [1] [7]. The tert-butylamino group refers to the tertiary amine functionality where the nitrogen atom is bonded to a tert-butyl group and the ethyl chain that connects to the methacrylate ester functionality [8] [9].
Alternative International Union of Pure and Applied Chemistry acceptable names include 2-[(2-Methyl-2-propanyl)amino]ethyl methacrylate and 2-[(1,1-dimethylethyl)amino]ethyl 2-methyl-2-propenoate [9] [10]. These variations reflect different approaches to describing the tert-butyl group within the International Union of Pure and Applied Chemistry framework [11] [12].
The Chemical Abstracts Service Index Name is documented as "2-Propenoic acid, 2-methyl-, 2-[(1,1-dimethylethyl)amino]ethyl ester" [2] [9]. This systematic Chemical Abstracts Service nomenclature provides the definitive chemical identification for regulatory and commercial purposes [13] [14].
| Registry Information | Value |
|---|---|
| Chemical Abstracts Service Registry Number | 3775-90-4 |
| Chemical Abstracts Service Index Name | 2-Propenoic acid, 2-methyl-, 2-[(1,1-dimethylethyl)amino]ethyl ester |
| Molecular Formula | C₁₀H₁₉NO₂ |
| Molecular Weight | 185.26 g/mol |
The European Community Number for 2-(tert-butylamino)ethyl methacrylate is 223-228-4 [1] [3] [14]. This identifier is used within the European Union for regulatory purposes under the Registration, Evaluation, Authorisation and Restriction of Chemicals regulation [14] [15]. The European Inventory of Existing Commercial Chemical Substances number is also recorded as 223-228-4, providing consistency across European chemical identification systems [11] [12].
The European Commission Index Number is documented as 607-128-00-1 [15] [16]. This classification number is used for hazard identification and regulatory compliance within European Union chemical management systems [15] [17].
The compound possesses several internationally recognized chemical identifiers that facilitate global chemical communication and database management [1] [2]. The International Chemical Identifier string is InChI=1S/C10H19NO2/c1-8(2)9(12)13-7-6-11-10(3,4)5/h11H,1,6-7H2,2-5H3 [2] [4] [18]. The International Chemical Identifier Key is BEWCNXNIQCLWHP-UHFFFAOYSA-N [2] [4] [18].
The Simplified Molecular Input Line Entry System notation is recorded as CC(=C)C(=O)OCCNC(C)(C)C [4] [18] [19]. This representation provides a standardized method for describing the molecular structure in database systems and computational chemistry applications [20] [21].
Additional international identifiers include the PubChem Compound Identifier 19601 [1] [20], ChemSpider Identifier 18464 [9] [20], and the Chemical Entities of Biological Interest Identifier CHEMBL3182038 [1] [8]. The Unique Ingredient Identifier is 5ZN7006T63 [1] [22], and the Distributed Structure-Searchable Toxicity Database Substance Identifier is DTXSID6044931 [1] [8].
| International Identifiers | Value |
|---|---|
| International Chemical Identifier | InChI=1S/C10H19NO2/c1-8(2)9(12)13-7-6-11-10(3,4)5/h11H,1,6-7H2,2-5H3 |
| International Chemical Identifier Key | BEWCNXNIQCLWHP-UHFFFAOYSA-N |
| Simplified Molecular Input Line Entry System | CC(=C)C(=O)OCCNC(C)(C)C |
| PubChem Compound Identifier | 19601 |
| ChemSpider Identifier | 18464 |
| Chemical Entities of Biological Interest Identifier | CHEMBL3182038 |
| Unique Ingredient Identifier | 5ZN7006T63 |
| Registry of Toxic Effects of Chemical Substances Number | OZ3500000 |
2-(Tert-butylamino)ethyl methacrylate belongs to the chemical family of methacrylate esters, which are characterized by the presence of the methacrylate functional group derived from methacrylic acid [3] [15] [23]. Within this family, the compound is specifically classified as an amino methacrylate due to the presence of the tertiary amine functional group [23] [24].
The structural classification further identifies this compound as a substituted ethyl methacrylate, where the ethyl group is substituted with a tert-butylamino moiety [24] [25]. This substitution pattern creates a tertiary amine methacrylate, distinguishing it from primary and secondary amine derivatives [26] .
From an organic chemistry perspective, the compound represents a nitrogen-containing ester, combining the reactivity of both ester and amine functional groups [25] [28]. In polymer chemistry applications, it is classified as a functional monomer due to its ability to undergo polymerization while providing specific chemical functionality to the resulting polymer [23] [26].
The molecular structure consists of a methacrylate backbone with a two-carbon spacer linking to a tertiary amine group [2] [8]. The tert-butyl group attached to the nitrogen provides steric hindrance and influences the compound's reactivity and physical properties [24] .
| Structural Classification | Category | Description |
|---|---|---|
| Chemical Family | Methacrylate Esters | Esters derived from methacrylic acid |
| Functional Group Class | Amino Methacrylates | Methacrylates containing amino functionality |
| Compound Type | Tertiary Amine Methacrylate | Methacrylate with tertiary amine substitution |
| Structural Type | Substituted Ethyl Methacrylate | Ethyl methacrylate with tert-butylamino substitution |
| Polymer Chemistry Class | Functional Monomer | Polymerizable monomer with reactive functionality |
2-(Tert-butylamino)ethyl methacrylate is known by numerous synonyms and alternative designations that reflect different naming conventions and commercial applications [2] [6] [13]. The most commonly used systematic name is "Methacrylic acid, 2-(tert-butylamino)ethyl ester," which follows traditional organic chemistry nomenclature [2] [6].
Commercial and trade designations include Ageflex FM-4 and Mhoromer BM 615, which represent specific product formulations used in industrial applications [2] [6] [13]. The abbreviated form "tert-Butylaminoethyl methacrylate" is frequently encountered in technical literature and commercial documentation [3] [19].
Alternative systematic names include "2-[(1,1-Dimethylethyl)amino]ethyl 2-methyl-2-propenoate" and "Ethanol, 2-(tert-butylamino)-, methacrylate," which emphasize different structural aspects of the compound [2] [6] [9]. The descriptor "tertiary-Butylaminoethyl methacrylate" specifically highlights the tertiary nature of the amine functionality [2] [6].
Various abbreviated forms and acronyms are used in specialized applications, though these are avoided in formal nomenclature [3] [24] [25]. The compound may also be referred to as "N-(tert-Butylamino)ethyl methacrylate" in contexts emphasizing the nitrogen substitution pattern [2] [6].
International variations include the German designation "2-[(2-Methyl-2-propanyl)amino]ethylmethacrylat" and the French name "Méthacrylate de 2-[(2-méthyl-2-propanyl)amino]éthyle," reflecting linguistic adaptations of the systematic nomenclature [9] [11].
| Synonym Category | Alternative Designation | Usage Context |
|---|---|---|
| Systematic Names | Methacrylic acid, 2-(tert-butylamino)ethyl ester | Traditional organic nomenclature |
| Commercial Names | Ageflex FM-4 | Industrial trade designation |
| Abbreviated Forms | tert-Butylaminoethyl methacrylate | Technical literature |
| Descriptive Names | 2-[(1,1-Dimethylethyl)amino]ethyl 2-methyl-2-propenoate | Structural emphasis |
| Functional Names | Ethanol, 2-(tert-butylamino)-, methacrylate | Alcohol-based nomenclature |
| Structural Descriptors | tertiary-Butylaminoethyl methacrylate | Functional group emphasis |
| International Variants | 2-[(2-Methyl-2-propanyl)amino]ethyl methacrylate | International Union of Pure and Applied Chemistry/American Chemical Society nomenclature |
2-(Tert-butylamino)ethyl methacrylate possesses the molecular formula C₁₀H₁₉NO₂ with a molecular weight of 185.26-185.27 g/mol [1] [2] [3]. The compound is registered under CAS Registry Number 3775-90-4 [1] [2] [3] and carries the IUPAC Standard InChI Key BEWCNXNIQCLWHP-UHFFFAOYSA-N [1] [4]. The IUPAC systematic name is 2-(tert-butylamino)ethyl 2-methylprop-2-enoate [4] [5], which accurately describes the structural connectivity between the methacrylate backbone and the tert-butylamino substituent.
The molecular architecture of 2-(tert-butylamino)ethyl methacrylate exhibits a linear configuration with distinct structural domains. The methacrylate moiety contains the characteristic C=C double bond positioned adjacent to the carbonyl group, creating the reactive polymerizable site. The ester linkage connects this methacrylate unit to a two-carbon ethyl spacer, which terminates in a secondary amine bearing a bulky tert-butyl substituent [6]. The canonical SMILES representation CC(=C)C(=O)OCCNC(C)(C)C clearly illustrates the connectivity pattern [7] [8] [6].
The compound exists as an achiral molecule with no defined stereocenters and exhibits no optical activity [9] [10]. The structural flexibility arises primarily from rotation around the ethyl linker carbons and the C-N bond connecting the amine to the tert-butyl group.
| Functional Group | Structure Component | Chemical Significance | IR Characteristic |
|---|---|---|---|
| Methacrylate Group | C=C-COOH derivative | Polymerizable vinyl group, provides reactivity | C=C stretch ~1630 cm⁻¹ |
| Tertiary Butyl Group | (CH₃)₃C- | Bulky hydrophobic substituent, steric hindrance | C-H stretch 2960-2870 cm⁻¹ |
| Secondary Amine Group | -NH- | pH-responsive functionality, can be protonated | N-H stretch ~3300 cm⁻¹ |
| Ethyl Linker | -CH₂-CH₂- | Flexible spacer between amine and ester | C-H stretch 2930-2850 cm⁻¹ |
| Ester Linkage | -COO- | Connects methacrylate to aminoethyl chain | C=O stretch ~1730 cm⁻¹ |
The methacrylate functional group provides the polymerizable character through its vinyl functionality, enabling radical polymerization reactions. The secondary amine group represents the most chemically significant feature, contributing pH-responsive behavior and potential for further functionalization. The bulky tert-butyl substituent creates substantial steric hindrance around the amine nitrogen, influencing both basicity and reactivity patterns.
At standard temperature (20°C), 2-(tert-butylamino)ethyl methacrylate exists as a clear liquid [3] [11] [12]. The compound exhibits a colorless to light yellow appearance [3] [11] [12], with commercial preparations typically stabilized using 4-methoxyphenol (MEHQ) to prevent premature polymerization [11] [12].
The compound demonstrates a low melting point of less than -70°C [13] [14], indicating excellent fluidity at ambient temperatures. The boiling point varies with pressure conditions: 82°C at 10 mmHg or 105°C at 12 mmHg [3] [13] [14]. Under atmospheric pressure, higher boiling points would be expected, though exact values require careful measurement due to potential thermal decomposition.
The water solubility of 2-(tert-butylamino)ethyl methacrylate is 18 g/L at 25°C [3] [14] [15], classified as slightly soluble in water [3] [14] [15]. This limited aqueous solubility reflects the predominantly hydrophobic character imparted by the tert-butyl group and methacrylate backbone, while the amine functionality provides some hydrophilic character. The LogP value of 2.12 at 20°C [14] [15] confirms the lipophilic nature of the molecule.
The density of 2-(tert-butylamino)ethyl methacrylate is 0.914 g/mL at 25°C [2] [3] [13], indicating the compound is less dense than water. The dynamic viscosity measures 1.9 cP at 38°C [14], demonstrating relatively low viscosity suitable for handling and processing applications. The refractive index is 1.442 at 20°C [3] [14] [15], providing optical characterization data.
2-(Tert-butylamino)ethyl methacrylate exhibits characteristic reactivity of both methacrylate and amine functionalities. The methacrylate group readily undergoes radical polymerization reactions, enabling incorporation into polymer chains through addition polymerization mechanisms [16] [17]. The secondary amine group can participate in nucleophilic reactions, including quaternization with alkyl halides and reaction with isocyanates to form urea linkages [17] [18].
The compound demonstrates typical ester reactivity, including potential hydrolysis under acidic or basic conditions. The vapor pressure of 6 Pa at 20°C [3] [14] [15] indicates moderate volatility, requiring appropriate handling precautions.
The monomer requires stabilization with radical scavengers such as MEHQ to prevent spontaneous polymerization during storage [11] [12]. The flash point of 71°C [11] [12] or 160°F [14] classifies the compound as a combustible liquid requiring fire safety precautions. The molecule shows good thermal stability under normal storage conditions but requires protection from heat, sparks, and open flames.
Storage recommendations include maintaining temperatures below 35°C and ensuring adequate oxygen presence for stabilizer effectiveness [19]. The compound should be stored under air rather than inert atmospheres to maintain stabilizer function.
The most distinctive chemical property of 2-(tert-butylamino)ethyl methacrylate is its pH-responsive behavior, centered around the secondary amine functionality. The predicted pKa value of 8.99 ± 0.10 [3] [14] [15] indicates that the amine exists predominantly in its neutral form under basic conditions and becomes protonated under acidic conditions.
Research demonstrates that polymers derived from this monomer exhibit pH transition behavior around pH 7.7 [20] [21] [22]. Below this pH, the amine groups become protonated, leading to electrostatic repulsion and polymer chain extension. Above pH 7.7, deprotonation occurs, resulting in chain collapse due to reduced electrostatic interactions and increased hydrophobic character [20] [21].
Infrared spectroscopic analysis reveals characteristic absorption bands that enable structural identification and purity assessment. The carbonyl stretch of the methacrylate ester appears at approximately 1730 cm⁻¹ [23] [24], providing a strong diagnostic peak. The C-H antisymmetric stretching vibration occurs at 2980 cm⁻¹, while the CH₂ stretching vibration appears at 2850 cm⁻¹ [23] [24].
Nuclear magnetic resonance spectroscopy provides detailed structural information for 2-(tert-butylamino)ethyl methacrylate. The methacrylate vinyl protons appear as characteristic multipets in the 5-6 ppm region, while the tert-butyl methyl groups generate a singlet around 1.1 ppm due to the symmetrical environment. The ethylene bridge protons produce complex multipets in the 2-4 ppm region, with coupling patterns dependent on their chemical environment relative to the amine and ester functionalities.
Carbon-13 NMR spectroscopy reveals distinct signals for the methacrylate carbons, including the carbonyl carbon around 167 ppm and the vinyl carbons in the 125-135 ppm range. The tert-butyl carbons appear as characteristic patterns, with the quaternary carbon around 50 ppm and the methyl carbons around 28 ppm.
Mass spectrometric analysis of 2-(tert-butylamino)ethyl methacrylate provides molecular ion identification and fragmentation patterns. The NIST Mass Spectrometry Data Center maintains electron ionization mass spectral data [26] [25], enabling molecular weight confirmation and structural elucidation through fragmentation analysis.
Expected fragmentation patterns include loss of the tert-butyl group (M-57), ester cleavage producing methacrylate-related fragments, and amine-containing fragments characteristic of the tert-butylamino ethyl moiety. The molecular ion peak at m/z 185 confirms the molecular weight determination.
UV-visible spectroscopy of 2-(tert-butylamino)ethyl methacrylate primarily reveals absorption characteristics of the methacrylate chromophore. The C=C double bond conjugated with the carbonyl group produces absorption in the UV region, typically around 210-220 nm for methacrylate esters.
The compound generally appears colorless to light yellow, indicating minimal absorption in the visible region. Any coloration typically results from impurities or stabilizer presence rather than intrinsic electronic transitions of the pure compound.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₉NO₂ | [1] [2] [3] |
| Molecular Weight (g/mol) | 185.26 - 185.27 | [1] [2] [3] |
| CAS Registry Number | 3775-90-4 | [1] [2] [3] |
| Physical State at 20°C | Liquid | [3] [11] [12] |
| Density (g/mL at 25°C) | 0.914 | [2] [3] [13] |
| Boiling Point | 82°C (10 mmHg) / 105°C (12 mmHg) | [3] [13] [14] |
| Water Solubility (g/L at 25°C) | 18 | [3] [14] [15] |
| pKa (Predicted) | 8.99 ± 0.10 | [3] [14] [15] |
| pH Transition Point | ~7.7 | [20] [21] [22] |
| IR Carbonyl Stretch (C=O) | 1730 cm⁻¹ | [23] [24] |
Irritant